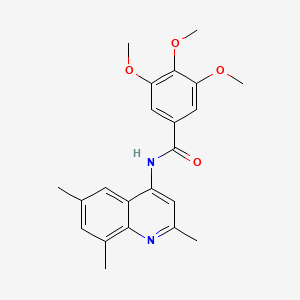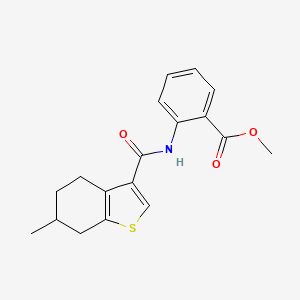![molecular formula C19H23N3O3 B6421105 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid CAS No. 900011-43-0](/img/structure/B6421105.png)
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid (MPNCA) is a synthetic organic compound that has been studied for its potential applications in various scientific research areas. MPNCA is a member of the piperazinone family of compounds, which are structurally related to the amino acid tryptophan. MPNCA has been studied for its potential as a therapeutic agent, as well as its ability to act as an enzyme inhibitor and to modulate the activity of certain enzymes.
科学的研究の応用
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been studied for its potential applications in various scientific research areas. It has been used as a model compound to study the binding of small molecules to protein targets, as well as to study the structure and function of enzymes. In addition, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been used to study the effect of small molecules on the activity of enzymes involved in the synthesis of serotonin and dopamine.
作用機序
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid is not fully understood. However, it is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its substrate from binding. In addition, it is thought to modulate the activity of certain enzymes by altering their structure and/or conformation.
Biochemical and Physiological Effects
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of serotonin and dopamine, as well as to modulate the activity of other enzymes. In addition, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of learning and memory.
実験室実験の利点と制限
The use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is non-toxic, and it can be stored at room temperature. However, there are some limitations to using 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in laboratory experiments. It is not very soluble in water, and it is not very stable in aqueous solutions.
将来の方向性
The potential applications of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid in scientific research are still being explored. Future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as an enzyme inhibitor or modulator in the synthesis of neurotransmitters, such as serotonin and dopamine. In addition, future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety. Finally, future research could focus on the use of 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid as a tool to study the structure and function of enzymes, as well as its potential to modulate the activity of certain enzymes.
合成法
2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-methylpiperazine and naphthalene-1-carbonyl chloride in anhydrous dimethylformamide (DMF). This reaction yields a crude product that can be purified by column chromatography. Alternatively, 2-(4-methylpiperazin-1-yl)-3-[(naphthalen-1-yl)carbamoyl]propanoic acid can be prepared by reacting 4-methylpiperazine with naphthalene-1-carbonyl chloride in aqueous dimethylsulfoxide (DMSO). This reaction yields a crude product that can be purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-9-11-22(12-10-21)17(19(24)25)13-18(23)20-16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWCKBEKYWMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-YL)-3-[(naphthalen-1-YL)carbamoyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B6421031.png)

![2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B6421042.png)

![2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421056.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid](/img/structure/B6421066.png)
![2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6421080.png)
![2-({2-[(2-methoxyphenyl)amino]ethyl}amino)-3-[(4-methylphenyl)carbamoyl]propanoic acid](/img/structure/B6421086.png)
![3-[(4-ethylphenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421093.png)
![3-[(4-ethoxyphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421103.png)
![3-[(2,5-dimethylphenyl)carbamoyl]-2-(4-methylpiperazin-1-yl)propanoic acid](/img/structure/B6421113.png)
![3-[(2,3-dichlorophenyl)carbamoyl]-2-(piperazin-1-yl)propanoic acid](/img/structure/B6421120.png)
![3-[(3-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421131.png)